molecular formula C25H24N2O4 B5186835 N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5186835
M. Wt: 416.5 g/mol
InChI Key: VQKQWHJFMDMLPY-UHFFFAOYSA-N
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Description

N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide is a benzoxazole-derived acetamide characterized by a dimethyl-substituted benzoxazole core linked to a 2-methylphenyl group and a 4-methoxyphenoxyacetamide moiety. The methyl groups on the benzoxazole ring likely enhance lipophilicity and metabolic stability, while the 4-methoxyphenoxy group may influence electronic properties and binding interactions. Structural analogs of this compound often vary in heterocyclic cores, substituents, or acetamide linkages, leading to differences in physicochemical and biological properties.

Properties

IUPAC Name

N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-15-11-17(3)24-22(12-15)27-25(31-24)18-6-5-16(2)21(13-18)26-23(28)14-30-20-9-7-19(29-4)8-10-20/h5-13H,14H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKQWHJFMDMLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC(=CC(=C3O2)C)C)NC(=O)COC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

a. Thiadiazole-Based Analogs Compounds such as 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) and N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) () replace the benzoxazole core with a 1,3,4-thiadiazole ring. Key differences include:

  • Melting Points : Thiadiazole analogs (e.g., 5k: 135–136°C; 5h: 133–135°C) generally exhibit lower melting points compared to benzoxazole derivatives, likely due to reduced aromatic stacking interactions .
  • Synthetic Yields : Thiadiazole derivatives show moderate-to-high yields (72–88%), comparable to benzoxazole syntheses .

b. Chlorinated Benzoxazole Derivatives 2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide () features chloro substituents on the benzoxazole ring.

Substituent Variations on the Acetamide Moiety

a. Methoxy vs. Methyl/Dimethylphenoxy Groups Compounds like N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide (16) () retain the 4-methoxyphenoxyacetamide group but replace the benzoxazole-phenyl group with a dimethylaminopropyl chain. This substitution drastically alters:

  • Solubility: The dimethylamino group increases water solubility via protonation, whereas the benzoxazole-phenyl moiety enhances lipophilicity .
  • Biological Targets: The dimethylamino group may facilitate interactions with cationic binding pockets, unlike the aromatic benzoxazole core.

b. 2,6-Dimethylphenoxy Derivatives Compounds in (e.g., 2-(2,6-dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide (f)) incorporate sterically hindered 2,6-dimethylphenoxy groups. Compared to the 4-methoxyphenoxy group in the target compound:

  • Steric Effects : The 2,6-dimethyl substitution may restrict rotational freedom and hinder binding to flat enzymatic pockets.

Functional Group Replacements

a. Thiourea vs. Acetamide Linkages
N-Butyryl-N'-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]thiourea (, ID 13) replaces the acetamide with a thiourea group. Key distinctions include:

  • Hydrogen Bonding: Thioureas can act as dual hydrogen-bond donors, whereas acetamides primarily donate via the NH group.

b. Hydrazinecarbothioamide Derivatives
Compounds like N-(4-{2-[2-(methylcarbamothioyl)hydrazinyl]-2-oxoethoxy}phenyl)acetamide (3) () introduce hydrazinecarbothioamide side chains. These groups may enhance metal chelation or enzyme inhibition but introduce synthetic complexity .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Properties Reference
N-[5-(5,7-Dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide Benzoxazole 5,7-Dimethyl, 4-methoxyphenoxy N/A N/A High lipophilicity, potential enzyme inhibition Hypothetical
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) 1,3,4-Thiadiazole Methylthio, 2-methoxyphenoxy 135–136 72 Moderate solubility, antimicrobial
2-Chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide Benzoxazole 5-Chloro, chloroacetamide N/A N/A Enhanced electrophilicity
N-[3-(Dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide (16) Acetamide Dimethylaminopropyl, 4-methoxyphenoxy N/A N/A Increased water solubility
N-Butyryl-N'-[5-(5,7-dimethylbenzoxazol-2-yl)-2-methylphenyl]thiourea Benzoxazole Butyrylthiourea N/A N/A Dual hydrogen-bond donor

Key Findings and Implications

  • Structural Flexibility: Modifications to the benzoxazole core (e.g., thiadiazole substitution) or acetamide substituents (e.g., methoxy vs. methylphenoxy) significantly impact physicochemical properties and target interactions.
  • Synthetic Feasibility : Thiadiazole and thiourea derivatives demonstrate robust synthetic yields (72–88%), suggesting viable routes for analog development .
  • Biological Potential: The target compound’s dimethylbenzoxazole and 4-methoxyphenoxy groups may synergize to enhance metabolic stability and binding affinity compared to chlorinated or thiadiazole-based analogs.

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